3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with phenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of acetophenone derivatives with phenylhydrazine. The resulting hydrazone is then cyclized to form the pyrazole ring. The formylation of the pyrazole ring is achieved using Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis and formylation can be scaled up for industrial applications, involving batch or continuous flow processes with appropriate reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Phenyl-1-P-tolyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly relevant in the context of anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile
- 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
- 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine
Uniqueness
3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .
Properties
Molecular Formula |
C17H14N2O |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-16(10-8-13)19-11-15(12-20)17(18-19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
XWZQNZAELZZGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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